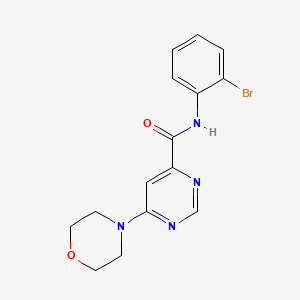

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase (PTK) 5 (BMX) and 6 (TEC). It was first discovered by Bristol-Myers Squibb and is currently being studied for its potential therapeutic applications in cancer and inflammatory diseases.

Scientific Research Applications

Tyrosine Kinase Inhibitors

Research on analogues of pyrido[3,4-d]pyrimidine, which shares a similar structural motif with "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide", indicates their role as potent inhibitors of tyrosine kinase activity. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) and other members of the erbB family, highlighting their potential in cancer research and therapy (Rewcastle et al., 1998).

Antimicrobial and Antifungal Activity

Derivatives of pyrimidine have been synthesized and characterized, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This suggests that "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" could be explored for its potential antimicrobial properties (Devarasetty et al., 2019).

Synthetic Methodology

The use of sulfinamides as amine protecting groups in the synthesis of morpholines from amino alcohols demonstrates the synthetic versatility and applications of morpholine derivatives in preparing complex organic molecules. This relevance underscores the potential for developing novel synthetic routes involving "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" (Fritz et al., 2011).

Analgesic Activity

Pyrimidine derivatives, especially those containing morpholine groups, have been explored for their analgesic properties. This indicates a potential research application of "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" in developing new pain management solutions (Chaudhary et al., 2012).

Inhibition of Dihydroorotate Dehydrogenase

Compounds with a pyrimidine core structure have been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This suggests potential applications in immunosuppressive therapy and the treatment of autoimmune diseases (Knecht & Löffler, 1998).

Mechanism of Action

Mode of Action

The mode of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves a palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The biochemical pathways affected by N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is the formation of an array of oxindoles with excellent ee values . This indicates that the compound may have a significant impact at the molecular and cellular level.

properties

IUPAC Name |

N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJQLKFBYKFJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)

![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)